莫昔拉坦二钠

描述

莫沙拉坦二钠: 是一种属于氧酰胺类半合成的β-内酰胺类抗生素。它以其广谱抗菌特性而闻名,对革兰氏阳性菌和革兰氏阴性菌都有效。 莫沙拉坦二钠主要用于治疗呼吸道感染、泌尿道感染、腹腔内感染和败血症 .

科学研究应用

莫沙拉坦二钠有广泛的科学研究应用:

化学: 用作模型化合物,用于研究β-内酰胺类抗生素及其与细菌酶的相互作用。

生物学: 研究其对细菌细胞壁合成和耐药机制的影响。

医学: 用于临床试验,以评估其治疗各种细菌感染的疗效和安全性。

作用机制

莫沙拉坦二钠通过抑制细菌细胞壁的合成发挥其抗菌作用。它专门针对青霉素结合蛋白 (PBP),这些蛋白是催化肽聚糖层交联的必需酶,肽聚糖层是细菌细胞壁的关键组成部分。通过与这些 PBP 结合,莫沙拉坦二钠会破坏细胞壁组装的最后阶段,导致形成脆弱且不稳定的细胞壁。 这会导致渗透压不稳定,导致细菌细胞因无法维持细胞完整性而膨胀并最终破裂 (裂解) .

生化分析

Biochemical Properties

Moxalactam disodium plays a crucial role in inhibiting bacterial cell wall synthesis. It specifically targets penicillin-binding proteins (PBPs), which are essential enzymes that catalyze the cross-linking of the peptidoglycan layer, a critical component of the bacterial cell wall. By binding to these PBPs, moxalactam disodium disrupts the final stages of cell wall assembly, leading to the formation of weak and unstable cell walls . This disruption results in osmotic instability, causing bacterial cells to swell and eventually burst due to the inability to maintain cellular integrity .

Cellular Effects

Moxalactam disodium exerts significant effects on various types of cells and cellular processes. It influences cell function by inhibiting cell wall synthesis, which is vital for bacterial survival. This inhibition leads to cell lysis and death in susceptible bacterial strains. Additionally, moxalactam disodium has been shown to affect cell signaling pathways, gene expression, and cellular metabolism by disrupting the integrity of the bacterial cell wall . The compound’s broad-spectrum activity makes it effective against a variety of pathogens, including those responsible for respiratory tract infections, urinary tract infections, intra-abdominal infections, and septicemia .

Molecular Mechanism

At the molecular level, moxalactam disodium exerts its effects by binding to penicillin-binding proteins (PBPs) and inhibiting their activity. This binding prevents the cross-linking of peptidoglycan chains, which is essential for maintaining the structural integrity of the bacterial cell wall . The inhibition of PBPs leads to the accumulation of peptidoglycan precursors, resulting in cell wall weakening and eventual cell lysis. Moxalactam disodium is also resistant to hydrolysis by beta-lactamases, enzymes produced by some bacteria to inactivate beta-lactam antibiotics .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of moxalactam disodium have been observed to change over time. The compound is stable under various conditions, but its efficacy can be influenced by factors such as pH, temperature, and the presence of other substances. Studies have shown that moxalactam disodium maintains its antibacterial activity over extended periods, with minimal degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating sustained antibacterial activity and low toxicity .

Dosage Effects in Animal Models

The effects of moxalactam disodium vary with different dosages in animal models. Studies have demonstrated that higher doses of the compound result in increased antibacterial activity, but also a higher incidence of adverse effects. In rats, dogs, and monkeys, dosages ranging from 100 to 3,500 mg/kg per day have been studied, with treatment-related effects including soft stool, cecal dilatation, and slight anemia at higher dosages . These effects were reversible and less severe than those caused by other beta-lactam antibiotics .

Metabolic Pathways

Moxalactam disodium is primarily excreted unchanged through the kidneys, with minimal metabolism occurring in the body . The compound is eliminated via glomerular filtration, and its serum half-life is prolonged in individuals with impaired renal function . No active metabolites of moxalactam disodium have been detected in plasma or urine, indicating that the parent compound is responsible for its antibacterial activity .

Transport and Distribution

Moxalactam disodium is transported and distributed within cells and tissues primarily through the bloodstream. After intravenous administration, the compound rapidly reaches therapeutic levels in the serum and is distributed to various tissues, including bile and sputum . The compound’s distribution is influenced by its protein binding capacity, which ranges from 35% to 50% . Moxalactam disodium is also capable of penetrating into infected sites, such as subcutaneous abscesses, where it maintains its antibacterial activity .

Subcellular Localization

The subcellular localization of moxalactam disodium is primarily within the bacterial cell wall, where it exerts its antibacterial effects. The compound targets penicillin-binding proteins located in the cell membrane, leading to the inhibition of cell wall synthesis . Moxalactam disodium does not undergo significant post-translational modifications or targeting signals, as its primary mode of action is through direct interaction with bacterial cell wall components .

准备方法

合成路线和反应条件: 莫沙拉坦二钠是从6-氨基青霉烷酸开始,通过一系列化学反应合成。该过程包括多个步骤,包括氯化、炔丙醇置换、部分还原、环氧化和环氧化物开环。 最后阶段涉及氧化、臭氧解和分子内维蒂希反应 .

工业生产方法: 莫沙拉坦二钠的工业生产涉及使用与实验室合成相同的化学路线进行大规模合成,但经过优化以提高产量和纯度。 该过程包括严格的质量控制措施,以确保最终产品符合药物标准 .

化学反应分析

反应类型: 莫沙拉坦二钠会发生各种化学反应,包括:

氧化: 涉及添加氧气或去除氢。

还原: 涉及添加氢或去除氧气。

取代: 涉及将一个官能团替换为另一个官能团。

常用试剂和条件:

氧化: 常用试剂包括高锰酸钾和过氧化氢。

还原: 常用试剂包括硼氢化钠和氢化铝锂。

取代: 常用试剂包括卤素和亲核试剂,在碱性或酸性条件下。

主要形成的产物: 从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可以导致形成羧酸,而还原可以生成醇 .

相似化合物的比较

类似化合物:

头孢噻肟: 另一种β-内酰胺类抗生素,具有相似的作用机制,但活性谱不同。

头孢哌酮: 以其对铜绿假单胞菌的活性而闻名,而莫沙拉坦二钠对铜绿假单胞菌的活性则中等。

头孢曲松: 第三代头孢菌素,与莫沙拉坦二钠相比,半衰期更长

独特性: 莫沙拉坦二钠的独特性在于其结构修饰,其中头孢菌素核心中的硫原子被氧原子取代。 这种取代提供了比其头孢菌素类似物更强的抗菌活性,并对β-内酰胺酶更稳定 .

属性

CAS 编号 |

64953-12-4 |

|---|---|

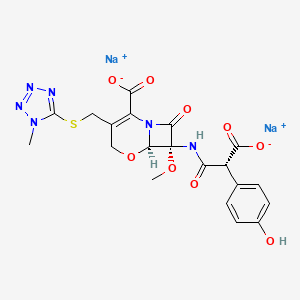

分子式 |

C20H18N6Na2O9S |

分子量 |

564.4 g/mol |

IUPAC 名称 |

disodium;(7R)-7-[[2-carboxylato-2-(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C20H20N6O9S.2Na/c1-25-19(22-23-24-25)36-8-10-7-35-18-20(34-2,17(33)26(18)13(10)16(31)32)21-14(28)12(15(29)30)9-3-5-11(27)6-4-9;;/h3-6,12,18,27H,7-8H2,1-2H3,(H,21,28)(H,29,30)(H,31,32);;/q;2*+1/p-2/t12?,18?,20-;;/m0../s1 |

InChI 键 |

GRIXGZQULWMCLU-PJDRSYKOSA-L |

SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)[O-])OC)OC2)C(=O)[O-].[Na+].[Na+] |

手性 SMILES |

CN1C(=NN=N1)SCC2=C(N3C([C@@](C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)[O-])OC)OC2)C(=O)[O-].[Na+].[Na+] |

规范 SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)[O-])OC)OC2)C(=O)[O-].[Na+].[Na+] |

外观 |

Solid powder |

Key on ui other cas no. |

64953-12-4 |

Pictograms |

Irritant; Health Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

1 Oxacephalosporin 1-Oxacephalosporin 6059 S 6059-S 6059S Disodium Latamoxef Disodium Moxalactam Disodium, Moxalactam Festamoxin Lamoxactam Latamoxef Latamoxef, Disodium Lilly 127935 Ly 127935 Ly-127935 Ly127935 Moxalactam Moxalactam Disodium Moxalactam, Disodium S 6059 S-6059 S6059 Shiomarin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

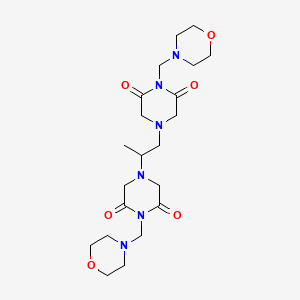

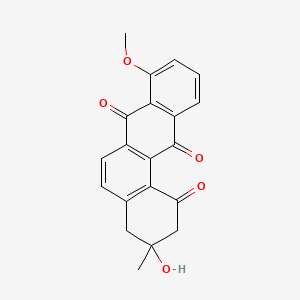

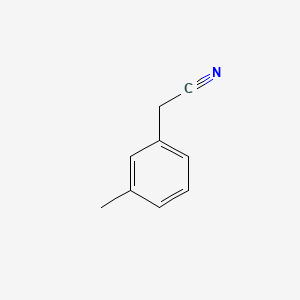

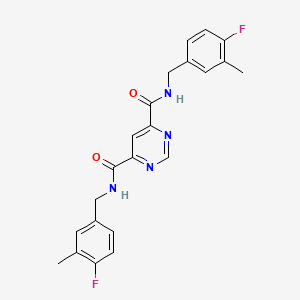

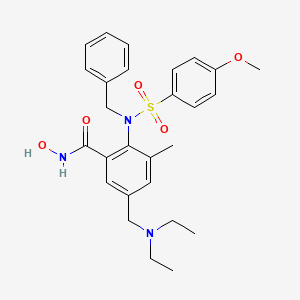

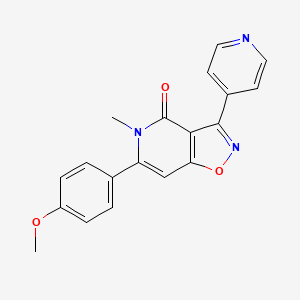

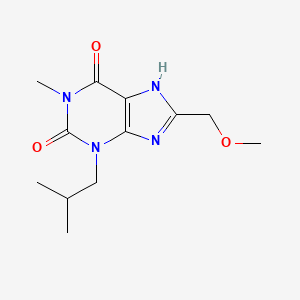

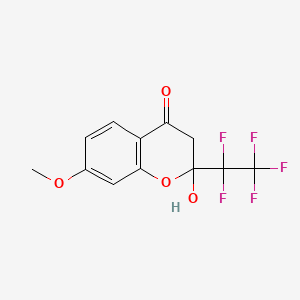

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-(tert-Butyl)-3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isonicotinamide](/img/structure/B1677343.png)